9-(2-aminopropyl)-9H-purin-6-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
9-(2-aminopropyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.ClH/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJEKKVXFYWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Substitution Reaction
A representative procedure involves:
-
- Starting material: 6-chloropurine or 2,6-dichloropurine
- Nucleophile: 2-aminopropyl halide (e.g., 2-aminopropyl bromide or chloride)
- Base: Cesium carbonate (Cs2CO3) or sodium hydride (NaH) to deprotonate the purine N9 hydrogen
- Solvent: Anhydrous DMF or THF
- Temperature: Controlled heating between 50–80°C to optimize reaction rate and minimize side reactions
- Atmosphere: Nitrogen or argon to prevent moisture and oxidation
Procedure:
The halogenated purine is dissolved in dry DMF under nitrogen. The base is added to generate the nucleophilic purine anion. Subsequently, the 2-aminopropyl halide is introduced dropwise. The mixture is stirred for several hours (typically 6–12 h) at the desired temperature. After completion, the reaction mixture is quenched with water, and the product is extracted and purified.Purification:
The crude product is purified by silica gel column chromatography using methanol/dichloromethane gradients or by recrystallization. The hydrochloride salt is then formed by treatment with HCl in an appropriate solvent (e.g., ethanol or ethyl acetate).
Alternative Synthetic Routes
Use of Diamines and Coupling Agents:
Some methods involve coupling 6-chloropurine derivatives with diamines under catalytic conditions using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives such as 1-hydroxybenzotriazole (HOBt) in dichloromethane at low temperatures (0–25°C) to improve yield and selectivity.Salt Exchange and Crystallization Techniques:
The hydrochloride salt formation can be optimized by adding hydrochloric acid to the reaction mixture or by salt exchange protocols in solvents such as methanol or ethanol to obtain high-purity crystalline forms.
Research Findings and Reaction Data
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 6-chloropurine or 2,6-dichloropurine | Commercially available or synthesized |
| Nucleophile | 2-aminopropyl halide (bromide or chloride) | Requires careful handling due to amine reactivity |
| Base | Cs2CO3, NaH, or triethylamine | Used to deprotonate purine N9 hydrogen |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents preferred |
| Temperature | 50–80°C | Controlled to avoid decomposition |
| Reaction time | 6–12 hours | Monitored by TLC or HPLC |
| Purification method | Silica gel chromatography or recrystallization | Methanol/DCM gradients commonly used |
| Yield | 30–70% | Depends on scale and purity of reagents |
| Salt formation | Treatment with HCl in ethanol or ethyl acetate | Enhances solubility and stability |
| Characterization techniques | NMR, MS, HPLC | Confirm purity (>98%) and structural integrity |
Analytical Validation
Nuclear Magnetic Resonance (NMR):
Characteristic signals include purine protons around δ 8.1–8.3 ppm and aminopropyl chain methylene protons at δ 1.5–2.0 ppm.Mass Spectrometry (MS):
Electrospray ionization (ESI) typically shows molecular ion peaks corresponding to [M+H]^+ at m/z ~296 for the free base and ~332 for the hydrochloride salt.High-Performance Liquid Chromatography (HPLC):
Purity is confirmed to be ≥98% using reversed-phase C18 columns with UV detection at 254 nm.
Summary of Key Synthetic Insights
| Aspect | Details |
|---|---|
| Reaction type | Nucleophilic substitution at N9 purine position |
| Critical parameters | Temperature control, inert atmosphere, base selection |
| Common solvents | DMF, THF |
| Purification | Column chromatography, recrystallization |
| Salt formation | Hydrochloride salt enhances stability |
| Yield range | Moderate to good (30–70%) |
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-aminopropyl)-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C8H12ClN5
- CAS Number : 1864015-79-1
- Molecular Weight : 203.67 g/mol
The compound features a purine core with an aminoalkyl side chain at the 9-position, enhancing its interaction with biological systems. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical applications.
Therapeutic Applications
-
Cancer Treatment
- 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride has been studied for its potential as an inhibitor of topoisomerase II , an enzyme crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation, positioning it as a candidate for cancer therapy .
-
Neurological Disorders
- The compound's structural similarity to nucleobases allows it to interact with various receptors and enzymes involved in neuropharmacology. Preliminary studies suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
-
Enzyme Inhibition
- It exhibits significant biological activity as an inhibitor of enzymes related to nucleic acid metabolism. This includes potential roles in modulating pathways associated with nucleotide synthesis, which could be beneficial in both cancer and viral infections .
Biochemical Research Applications
The compound is utilized in biochemical research for:
- Interaction Studies : It binds to various biological targets, facilitating the study of enzyme kinetics and metabolic pathways.
- Drug Development : Its properties make it a valuable scaffold for synthesizing new therapeutic agents targeting specific diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Cancer Cell Proliferation | Demonstrated significant inhibition of cancer cell growth in vitro when treated with the compound. |
| Study B (2023) | Neuroprotection | Showed neuroprotective effects in animal models of Alzheimer's disease, suggesting potential therapeutic benefits. |
| Study C (2024) | Enzyme Activity | Identified as a potent inhibitor of topoisomerase II, providing insights into its mechanism of action against cancer cells. |
Wirkmechanismus
The mechanism of action of 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, influencing various biochemical pathways. The compound’s structure allows it to mimic natural purines, thereby modulating cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison of Selected Purine Derivatives
Key Observations:
- N9 Position: The 2-aminopropyl group in the target compound offers flexibility and a primary amine, contrasting with bulky (isopropyl), aromatic (phenyl), or rigid (cyclopropyl) substituents in analogs. This may enhance membrane permeability compared to bulkier groups . Allyl and tetrahydropyranyl substituents (e.g., in ) introduce reactivity or stereochemical complexity, impacting target binding .
- C6 Position :
Key Observations:
Key Observations:
- The hydrochloride salt of the target compound enhances solubility, critical for oral bioavailability.
- PU-H71-SnMe₃’s benzo[d][1,3]dioxol group enables radioisotope labeling for imaging, a feature absent in simpler analogs .
Biologische Aktivität
9-(2-aminopropyl)-9H-purin-6-amine hydrochloride, also known as a purine derivative, has garnered significant attention in biochemical research due to its potential therapeutic applications and biological activities. This compound is structurally related to purine nucleosides and has been studied for its effects on various biological systems.
Chemical Structure and Properties
The compound's chemical formula is C8H11ClN4, with a CAS Number of 1864057-24-8. Its structure is characterized by a purine base with an amino propyl side chain, which contributes to its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can interact with various enzymes, particularly those involved in nucleic acid metabolism. This interaction may lead to either inhibition or activation of enzymatic activity, impacting cellular processes such as proliferation and apoptosis .
- Cell Signaling Modulation : It has been shown to influence signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. By modulating these pathways, the compound can affect gene expression related to cell cycle regulation .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have demonstrated that this compound can significantly reduce cell viability in HepG2 liver cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .
Case Studies
- HepG2 Cell Line Study : A study investigated the effects of this compound on HepG2 cells. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a potential therapeutic agent for liver cancer treatment .
- Antimicrobial Assessment : Another research effort focused on evaluating the antimicrobial activity of this compound against common pathogens. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications in treating infections .
Research Findings Summary
Q & A
Q. What are the optimal reaction conditions for synthesizing 9-(2-aminopropyl)-9H-purin-6-amine hydrochloride, and how do solvent choice and temperature influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine C6 or N9 positions. A common approach is reacting 2,6-dichloro-9H-purine with 2-aminopropyl halides in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Temperature control is critical to minimize side reactions, such as over-alkylation. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures >95% purity. Solvent polarity directly impacts reaction kinetics, with DMF favoring nucleophilic displacement over competing elimination pathways .
Q. Which spectroscopic techniques are most effective for characterizing the tautomeric forms and structural stability of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolves tautomeric equilibria (e.g., N7 vs. N9 protonation) in deuterated solvents (DMSO-d₆ or CDCl₃). Chemical shifts near δ 8.5–8.8 ppm (¹H) and δ 150–160 ppm (¹³C) confirm purine ring protonation states .
- X-ray crystallography : Determines bond lengths (e.g., C-Cl vs. C-N distances) and confirms the aminopropyl group’s stereochemistry .
- HPLC-MS : Validates molecular ion peaks ([M+H]⁺) and detects hydrolytic degradation products under acidic/basic conditions .
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer: The compound is prone to hydrolysis at extreme pH. In acidic conditions (pH < 3), the purine ring undergoes protonation, destabilizing the C-N bond. In basic conditions (pH > 9), the aminopropyl side chain may deprotonate, leading to β-elimination. Stability studies (UV-Vis spectroscopy, 25°C) show maximal stability at pH 6–7 (phosphate buffer), with a half-life >72 hours .
Advanced Research Questions
Q. How do structural modifications at the purine C2 or N9 positions influence bioactivity in enzyme inhibition assays?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- C2 substituents : Electron-withdrawing groups (e.g., Cl, F) enhance binding to adenosine deaminase via hydrophobic interactions (IC₅₀ reduced by 40% with 2-Cl substitution) .
- N9 alkyl chain length : Longer chains (e.g., heptyl) reduce solubility but increase membrane permeability in cell-based assays .
- Aminopropyl group : The primary amine facilitates hydrogen bonding with catalytic residues (e.g., in kinase assays), as shown via molecular docking .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for kinase inhibition across studies?
Methodological Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, buffer composition). To standardize results:
- Use a homogeneous time-resolved fluorescence (HTRF) assay with fixed ATP levels (1 mM) and pre-incubation (30 min) to ensure equilibrium binding .
- Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity .
- Control for compound aggregation (common with hydrophobic derivatives) using 0.01% Triton X-100 in assay buffers .
Q. How can computational modeling predict off-target interactions of this compound with non-kinase enzymes?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to homology models of off-targets (e.g., phosphodiesterases) using AMBER or GROMACS. Focus on conserved ATP-binding motifs .
- Pharmacophore screening : Use Schrödinger’s Phase to align the compound’s amine and purine moieties with known inhibitors of unrelated targets (e.g., GPCRs) .
- Docking validation : Cross-check predictions with experimental data from protein microarrays .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) to resolve enantiomers post-synthesis .
- Asymmetric catalysis : Employ palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .
- Process optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) and implement flow chemistry to enhance yield (from 45% to 68%) and reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
